molecular formula C13H10ClN3O B2621882 2-(3-Amino-4-chlorophenyl)-1,3-benzoxazol-5-amine CAS No. 952948-88-8

2-(3-Amino-4-chlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B2621882
CAS No.: 952948-88-8
M. Wt: 259.69
InChI Key: AKCWBRLZNJXKGV-UHFFFAOYSA-N
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Description

2-(3-Amino-4-chlorophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound that features a benzoxazole core with an amino and chloro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-chlorophenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-chloroaniline with salicylic acid derivatives under acidic conditions to form the benzoxazole ring. The reaction conditions often include heating the mixture in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-chlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding aniline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Amino-4-chlorophenyl)-1,3-benzoxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-chlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Amino-4-chlorophenyl)-1,3-benzoxazol-6-amine: Similar structure but with the amino group at a different position.

    2-(3-Amino-4-bromophenyl)-1,3-benzoxazol-5-amine: Bromine substituent instead of chlorine.

    2-(3-Amino-4-methylphenyl)-1,3-benzoxazol-5-amine: Methyl substituent instead of chlorine.

Uniqueness

2-(3-Amino-4-chlorophenyl)-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and chloro groups allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(3-amino-4-chlorophenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-9-3-1-7(5-10(9)16)13-17-11-6-8(15)2-4-12(11)18-13/h1-6H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCWBRLZNJXKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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